

preparing Nct-501 stock solution for experiments

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Compound of Interest

Compound Name: Nct-501

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Application Notes and Protocols for NCT-501 For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of **NCT-501**, a potent and selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), for experimental purposes.

Introduction

NCT-501 is a theophylline-based, reversible inhibitor of ALDH1A1 with a high degree of selectivity.[1][2][3][4] ALDH1A1 is a key enzyme in the metabolism of aldehydes and has been identified as a marker for cancer stem cells and a contributor to chemotherapy resistance in various cancers.[5][6] The inhibition of ALDH1A1 by **NCT-501** presents a promising avenue for cancer research and the development of novel therapeutics.[5][6] These notes provide essential information for utilizing **NCT-501** in laboratory settings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **NCT-501** and its hydrochloride salt is presented below. This information is crucial for accurate stock solution preparation and experimental design.

Property	NCT-501	NCT-501 Hydrochloride	Reference
Molecular Formula	C ₂₁ H ₃₂ N ₆ O ₃	C ₂₁ H ₃₂ N ₆ O ₃ · HCl	[7]
Molecular Weight	416.52 g/mol	452.98 g/mol	[7][8]
Appearance	Crystalline solid	Crystalline solid	[2]
Purity	>98%	≥98%	[2][7]
CAS Number	Not specified	2080306-22-3	[2][7]

Biological Activity

NCT-501 is a highly potent and selective inhibitor of human ALDH1A1 (hALDH1A1). Its inhibitory activity against other ALDH isozymes is significantly lower, highlighting its specificity.

Target	IC ₅₀	Selectivity	Reference
hALDH1A1	40 nM	>1000-fold vs ALDH3A1, ALDH1B1, ALDH2	[1][8]
hALDH1B1	>57 μM	[1]	
hALDH3A1	>57 μM	[1]	
hALDH2	>57 μM	[1]	

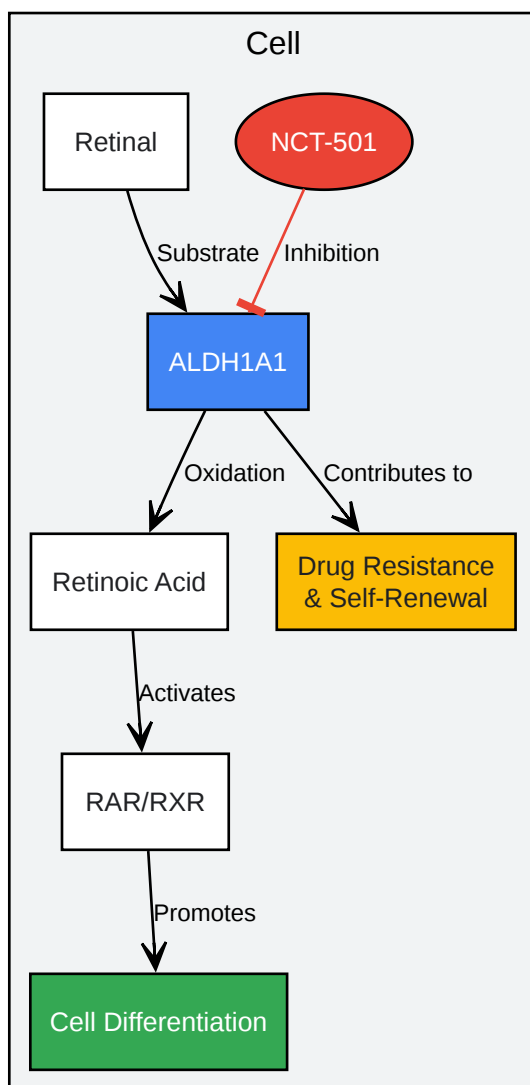
Solubility

Proper solubilization is critical for the efficacy of **NCT-501** in experiments. The solubility of **NCT-501** and its hydrochloride salt in various solvents is detailed below. For optimal results, using fresh, high-purity solvents is recommended. Moisture-absorbing DMSO can reduce solubility.[8]

Solvent	NCT-501 Solubility	NCT-501 Hydrochloride Solubility	Reference
DMSO	32 mg/mL (76.82 mM)	30 mg/mL or 100 mM	[2][8]
Ethanol	25 mg/mL	20 mg/mL	[2][8]
Water	Insoluble	100 mM	[7][8]
PBS (pH 7.2)	Not specified	10 mg/mL	[2]
DMF	Not specified	30 mg/mL	[2]

Signaling Pathway of ALDH1A1 Inhibition

NCT-501 exerts its effect by inhibiting the enzymatic activity of ALDH1A1. This enzyme is crucial for the oxidation of retinal to retinoic acid, a key signaling molecule in cellular differentiation. In cancer stem cells, elevated ALDH1A1 activity is linked to drug resistance and self-renewal. By blocking ALDH1A1, **NCT-501** can disrupt these processes.



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Caption: Mechanism of **NCT-501** action on the ALDH1A1 pathway.

Experimental Protocols

Preparation of **NCT-501** Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **NCT-501** hydrochloride in DMSO.

Materials:

- **NCT-501** hydrochloride powder

- Anhydrous DMSO
- Sterile microcentrifuge tubes or vials
- Calibrated pipettes and sterile tips

Procedure:

- Calculate the required mass:
 - For 1 mL of a 10 mM stock solution, the required mass of **NCT-501** hydrochloride (MW: 452.98 g/mol) is:
 - $\text{Mass (mg)} = 10 \text{ mmol/L} * 1 \text{ mL} * (1 \text{ L} / 1000 \text{ mL}) * 452.98 \text{ g/mol} * (1000 \text{ mg} / 1 \text{ g}) = 4.53 \text{ mg}$
- Weigh the compound:
 - Carefully weigh out 4.53 mg of **NCT-501** hydrochloride powder and place it in a sterile vial.
- Dissolve in DMSO:
 - Add 1 mL of anhydrous DMSO to the vial containing the **NCT-501** hydrochloride powder.
- Ensure complete dissolution:
 - Vortex the solution for 1-2 minutes. If necessary, gently warm the solution at 37°C for 5-10 minutes to aid dissolution. Visually inspect to ensure no particulates are present.
- Storage:
 - Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]

In Vitro Cell Viability Assay Protocol

This protocol outlines a general procedure for assessing the effect of **NCT-501** on the viability of cancer cell lines (e.g., Caco-2, OV-90) using a commercially available assay kit (e.g., MTT, CellTiter-Glo®).

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- 96-well cell culture plates
- **NCT-501** stock solution (10 mM in DMSO)
- Phosphate-Buffered Saline (PBS)
- Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
- Multichannel pipette
- Plate reader

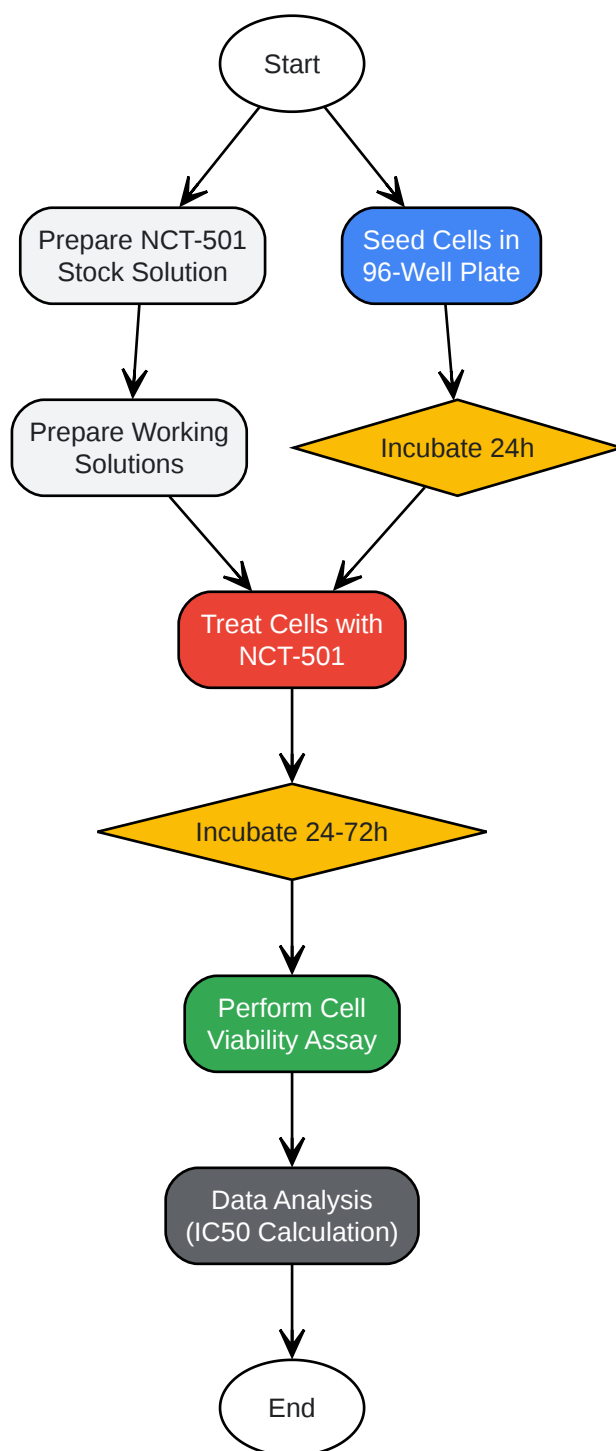
Procedure:

- Cell Seeding:
 - Harvest and count cells. Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 μ L of complete culture medium.
 - Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
- Preparation of Working Solutions:
 - Prepare serial dilutions of the 10 mM **NCT-501** stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1 nM to 100 μ M).
 - Include a vehicle control (DMSO) at the same final concentration as in the highest **NCT-501** treatment group.
- Cell Treatment:
 - Carefully remove the medium from the wells and add 100 μ L of the prepared working solutions (or vehicle control) to the respective wells.

- Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
- Cell Viability Assessment:
 - Follow the manufacturer's instructions for the chosen cell viability assay. For an MTT assay, this typically involves adding the MTT reagent, incubating, and then solubilizing the formazan crystals.
 - Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
- Data Analysis:
 - Normalize the data to the vehicle-treated control group (representing 100% viability).
 - Plot the cell viability against the log of the **NCT-501** concentration to determine the IC₅₀ value.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for an in vitro experiment using **NCT-501**.



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Caption: General workflow for in vitro cell-based assays with **NCT-501**.

In Vivo Studies

NCT-501 has been shown to be well-absorbed and distributed in mice, although it is also rapidly metabolized.[8][9] For in vivo experiments, **NCT-501** has been formulated as a homogeneous suspension in CMC-Na for oral administration or in 30% HP β CD in saline for intraperitoneal injection.[5][8] In a xenograft model using Cal-27 CisR cells, **NCT-501** administered intratumorally (100 μ g/animal every other day) resulted in significant tumor growth inhibition.[1] Researchers should optimize the formulation and administration route based on their specific experimental model.

Safety Precautions

Standard laboratory safety practices should be followed when handling **NCT-501**. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.

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